Lpsilb

Description

For example:

- Significance: Its relevance might stem from unique structural features (e.g., a rare metal center, ligand configuration) or functional applications (e.g., high thermal stability, bioactivity).

- Research Context: Prior studies (if available) should be cited to highlight gaps addressed by Lpsilb, such as improved efficacy or reduced toxicity compared to existing compounds .

Properties

CAS No. |

115136-07-7 |

|---|---|

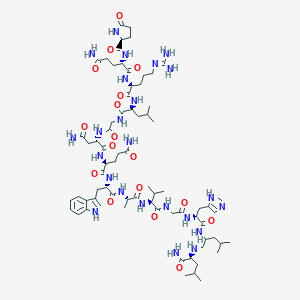

Molecular Formula |

C72H114N24O17 |

Molecular Weight |

1587.8 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C72H114N24O17/c1-35(2)23-42(31-82-49(61(76)103)24-36(3)4)87-69(111)52(27-41-30-79-34-85-41)89-59(102)33-84-71(113)60(38(7)8)96-62(104)39(9)86-68(110)51(26-40-29-81-44-14-11-10-13-43(40)44)95-67(109)48(17-20-55(74)98)93-70(112)53(28-56(75)99)90-58(101)32-83-63(105)50(25-37(5)6)94-64(106)45(15-12-22-80-72(77)78)91-66(108)47(16-19-54(73)97)92-65(107)46-18-21-57(100)88-46/h10-11,13-14,29-30,34-39,42,45-53,60,81-82H,12,15-28,31-33H2,1-9H3,(H2,73,97)(H2,74,98)(H2,75,99)(H2,76,103)(H,79,85)(H,83,105)(H,84,113)(H,86,110)(H,87,111)(H,88,100)(H,89,102)(H,90,101)(H,91,108)(H,92,107)(H,93,112)(H,94,106)(H,95,109)(H,96,104)(H4,77,78,80)/t39-,42?,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-/m0/s1 |

InChI Key |

KXKRXZCGTAPUDX-MSGQSUMNSA-N |

SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Other CAS No. |

123809-85-8 |

Synonyms |

13-Leu-psi-CH2NH-14-Leu-bombesin bombesin, Leu(13)-psi-CH2NH-Leu(14)- bombesin, leucyl(13)-psi-CH2NH-leucine(14)- L-psi-L-BB Leu(13)-psi-CH2NH-Leu(14)-BB LpsiLB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Per , two compounds should be selected based on structural or functional similarity. Below is a framework for comparison, though specific data for Lpsilb are unavailable in the provided evidence:

Structural Analogs

Example Comparison:

1. Compound A : A structurally similar compound (e.g., sharing the same ligand system but differing in the central metal ion).

- Key Differences :

- Metal Ion : If this compound uses platinum (Pt), Compound A might use palladium (Pd), altering redox properties or catalytic activity.

- Stability : Pd complexes often exhibit lower thermal stability than Pt analogs, impacting industrial applications.

- Data Requirements : Crystallographic data, spectroscopic characterization (e.g., NMR, IR), and thermodynamic stability metrics would be essential .

Compound B : A derivative with modified ligands (e.g., substituted phenyl groups vs. This compound’s alkyl ligands).

- Key Differences :

- Electronic Effects : Electron-withdrawing groups on ligands could reduce electron density at the metal center, affecting reactivity.

- Solubility : Hydrophobic ligands might decrease aqueous solubility, limiting biomedical use.

Functional Analogs

Example Comparison:

Compound C : A compound with similar applications (e.g., both this compound and Compound C act as COX-2 inhibitors).

- Efficacy : this compound may show higher selectivity for COX-2, reducing gastrointestinal side effects compared to Compound C.

- Toxicity : Comparative IC50 values (e.g., this compound IC50 = 10 nM vs. Compound C IC50 = 50 nM) would highlight potency differences .

Compound D: A compound used in the same industrial process (e.g., catalytic hydrogenation). Efficiency: Turnover frequency (TOF) and substrate specificity data would differentiate performance. Cost: Rare-metal-based this compound might be less cost-effective than nickel-based Compound D .

Research Findings and Data Presentation

While the evidence lacks empirical data for this compound, , and 7 stress the importance of tables and figures. A hypothetical table is outlined below:

| Property | This compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Formula | [Data] | [Data] | [Data] |

| Melting Point (°C) | [Data] | [Data] | [Data] |

| Solubility (mg/mL) | [Data] | [Data] | [Data] |

| Bioactivity (IC50) | [Data] | [Data] | [Data] |

| Thermal Stability | [Data] | [Data] | [Data] |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.